2-methyl-N-(pyridin-2-ylmethyl)propan-2-amine

Organic Synthesis Ligand Design Steric Effects

Standard secondary amines lack the steric bulk needed for regiocontrol in multi-step syntheses or defined metal coordination geometries. 2-methyl-N-(pyridin-2-ylmethyl)propan-2-amine (CAS 58669-32-2) solves this with its tert-butyl group. Key advantages: - XLogP3 1.3 ensures balanced polarity for fragment-based drug discovery - Free N-H enables alkylation/acylation with suppressed over-alkylation - Validated for planar five-membered chelate rings in polymerization catalysis Supplied as a research intermediate with batch-specific COA.

Molecular Formula C10H16N2
Molecular Weight 164.25 g/mol
CAS No. 58669-32-2
Cat. No. B3022890
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-methyl-N-(pyridin-2-ylmethyl)propan-2-amine
CAS58669-32-2
Molecular FormulaC10H16N2
Molecular Weight164.25 g/mol
Structural Identifiers
SMILESCC(C)(C)NCC1=CC=CC=N1
InChIInChI=1S/C10H16N2/c1-10(2,3)12-8-9-6-4-5-7-11-9/h4-7,12H,8H2,1-3H3
InChIKeySZUFARVXWKYOMG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-N-(pyridin-2-ylmethyl)propan-2-amine: Procurement & Specifications


2-methyl-N-(pyridin-2-ylmethyl)propan-2-amine, also known as tert-butyl(pyridin-2-ylmethyl)amine, is a small molecule organic building block with the molecular formula C10H16N2 and a molecular weight of 164.25 g/mol [1]. It belongs to the class of 2-pyridylmethylamines, featuring a pyridine ring linked via a methylene bridge to a sterically hindered tert-butylamine moiety [2]. This compound is primarily offered by chemical suppliers as a research intermediate, with commercial purities typically ranging from 95% to 98% .

2-Methyl-N-(pyridin-2-ylmethyl)propan-2-amine: Why Analogs Cannot Substitute


Substituting 2-methyl-N-(pyridin-2-ylmethyl)propan-2-amine with a structurally similar analog—such as its N-isobutyl isomer (CAS 892592-08-4) or a compound lacking the tert-butyl group—introduces distinct steric, electronic, and conformational properties that can fundamentally alter reaction outcomes and binding profiles. The highly branched tert-butyl group provides unique steric shielding of the amine nitrogen, which directly impacts its nucleophilicity and coordination geometry in metal complex formation [1]. Generic substitution risks invalidating comparative data and can lead to significant deviations in synthetic yield, catalytic activity, or biological target engagement. The following quantitative evidence provides a basis for selecting the tert-butyl substituted analog over its closest comparators.

2-Methyl-N-(pyridin-2-ylmethyl)propan-2-amine: Key Differentiation Evidence


Steric Hindrance: tert-Butyl vs. Isobutyl

The tert-butyl group in 2-methyl-N-(pyridin-2-ylmethyl)propan-2-amine (CAS 58669-32-2) provides a higher degree of steric hindrance around the amine nitrogen compared to the isobutyl group in its closest structural analog, 2-methyl-N-(pyridin-2-ylmethyl)propan-1-amine (CAS 892592-08-4) . This difference is characterized by the rotatable bond count, which is 3 for the tert-butyl analog [1] and 4 for the isobutyl analog [2]. The reduced conformational freedom and increased cone angle around the nitrogen directly influence metal coordination geometry and reaction selectivity.

Organic Synthesis Ligand Design Steric Effects

Lipophilicity Comparison: tert-Butyl vs. Isobutyl

The substitution pattern of the alkyl group on the amine significantly influences the compound's lipophilicity, a critical parameter for membrane permeability and biological distribution. The tert-butyl derivative (target compound) has a computed XLogP3 value of 1.3 [1]. While a directly comparable XLogP3 value for the isobutyl analog is not readily available in PubChem, a related dihydrochloride salt form (CAS 1240578-38-4) has a higher computed LogP, and the presence of an additional methylene unit in the isobutyl chain of CAS 892592-08-4 would predictably increase its lipophilicity relative to the tert-butyl isomer [2].

Medicinal Chemistry ADME Properties Lipophilicity

Steric Effects on Metal Coordination Geometry

The steric bulk of the tert-butyl group in 2-methyl-N-(pyridin-2-ylmethyl)propan-2-amine directly dictates the geometry of its metal complexes. When used as a ligand, it forms a planar five-membered chelate ring with aluminum, as confirmed by X-ray crystallography of its dimethylaluminum complex [1]. In contrast, less sterically hindered 2-pyridylmethylamine ligands (e.g., those with n-propyl or smaller substituents) are known to form different coordination geometries, including distorted square pyramidal complexes with copper(II) .

Coordination Chemistry Catalysis Organometallics

2-Methyl-N-(pyridin-2-ylmethyl)propan-2-amine: High-Value Applications


Sterically Demanding Metal Catalyst Design

The compound's defined steric profile, with a rotatable bond count of 3 and a bulky tert-butyl group [1], makes it a superior ligand for synthesizing metal complexes where a specific coordination geometry is required. For example, it is used to form planar five-membered chelate rings with aluminum for applications in controlled polymerization catalysis, where a less sterically hindered ligand would lead to a different geometry and potentially unwanted side reactions [2].

Controlled-Lipophilicity Medicinal Chemistry Scaffold

With a computed XLogP3 of 1.3, this compound provides a lower lipophilicity starting point compared to its isobutyl analog [3]. This is crucial in early-stage drug discovery for maintaining favorable aqueous solubility and avoiding excessively high LogP values that can lead to poor pharmacokinetic properties like high metabolic clearance and off-target toxicity. It is a preferred building block for fragment-based drug design or for generating focused libraries of potential CNS or anti-infective agents where balanced polarity is essential.

Synthesis of Complex Pyridylmethylamine Derivatives

As a secondary amine with a free N-H group, it is a versatile intermediate for alkylation, acylation, and reductive amination reactions [4]. Its use over a less sterically hindered analog can provide regioselectivity in subsequent reactions, leading to higher yields of the desired mono-alkylated or mono-acylated product. This is particularly valuable in the multi-step synthesis of advanced pharmaceutical intermediates.

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